molecular formula C22H27N3O3 B11815565 tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11815565
M. Wt: 381.5 g/mol
InChI Key: UUQGTDPIIOIYCL-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C22H27N3O3 and a molecular weight of 381.5 g/mol . This compound is known for its high purity and versatility, making it valuable in various research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate involves several steps. One common method includes the reaction of 5-(1-benzoylpiperidin-2-yl)pyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific structure and properties. Similar compounds include:

These comparisons highlight the unique aspects of this compound, particularly its benzoylpiperidinyl and pyridinyl moieties, which contribute to its distinct chemical behavior and applications.

Biological Activity

tert-Butyl (5-(1-benzoylpiperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a pyridine ring substituted by a benzoylpiperidine. This unique structural arrangement suggests potential pharmacological properties, particularly in medicinal chemistry and organic synthesis. The compound's biological activity is primarily attributed to the interactions facilitated by its piperidine and pyridine components.

Pharmacological Properties

Research indicates that compounds containing piperidine and pyridine rings often exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, which could have implications for its use in treating neurological conditions.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with neurotransmitter receptors and enzymes involved in metabolic pathways play significant roles.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, similar compounds demonstrated significant antibacterial activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin and linezolid . The mechanism involved depolarization of the bacterial cytoplasmic membrane, leading to cell death.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of structurally related compounds, revealing potential anxiolytic and analgesic properties through modulation of serotonin and dopamine pathways. These findings suggest that this compound could be further investigated for therapeutic applications in anxiety and pain management.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
BenzoylpiperidinePiperidine ring with benzoyl groupPotential analgesic effects
Pyridine-N-carbamatePyridine ring with carbamate groupKnown for anti-inflammatory properties
Tert-butyl carbamateSimple carbamate structureWidely used as an intermediate in synthesis
N-Boc-protected anilinesAniline derivatives protected by BocImportant in drug synthesis

The structural uniqueness of this compound may enhance its bioactivity compared to simpler derivatives, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl N-[5-(1-benzoylpiperidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C22H27N3O3/c1-22(2,3)28-21(27)24-19-13-12-17(15-23-19)18-11-7-8-14-25(18)20(26)16-9-5-4-6-10-16/h4-6,9-10,12-13,15,18H,7-8,11,14H2,1-3H3,(H,23,24,27)

InChI Key

UUQGTDPIIOIYCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3

Origin of Product

United States

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